molecular formula C22H28N6O3 B4478533 N-(2H-1,3-Benzodioxol-5-YL)-4-[6-methyl-2-(piperidin-1-YL)pyrimidin-4-YL]piperazine-1-carboxamide

N-(2H-1,3-Benzodioxol-5-YL)-4-[6-methyl-2-(piperidin-1-YL)pyrimidin-4-YL]piperazine-1-carboxamide

Cat. No.: B4478533
M. Wt: 424.5 g/mol
InChI Key: DXQPJGWPUJSLOQ-UHFFFAOYSA-N
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Description

N-(2H-1,3-Benzodioxol-5-YL)-4-[6-methyl-2-(piperidin-1-YL)pyrimidin-4-YL]piperazine-1-carboxamide is a complex organic compound that features a benzodioxole ring, a piperidine ring, and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-Benzodioxol-5-YL)-4-[6-methyl-2-(piperidin-1-YL)pyrimidin-4-YL]piperazine-1-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole ring, followed by the introduction of the piperidine and pyrimidine rings through a series of nucleophilic substitution and condensation reactions. The final step involves the formation of the piperazine-1-carboxamide moiety under controlled conditions, often using reagents such as carbodiimides and amines.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step. Solvent selection, temperature control, and purification techniques such as crystallization and chromatography are crucial for the large-scale production of this compound.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-Benzodioxol-5-YL)-4-[6-methyl-2-(piperidin-1-YL)pyrimidin-4-YL]piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the benzodioxole, piperidine, and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines and alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

N-(2H-1,3-Benzodioxol-5-YL)-4-[6-methyl-2-(piperidin-1-YL)pyrimidin-4-YL]piperazine-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2H-1,3-Benzodioxol-5-YL)-4-[6-methyl-2-(piperidin-1-YL)pyrimidin-4-YL]piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • **N-(2H-1,3-Benzodioxol-5-YL)-4-[6-methyl-2-(piperidin-1-YL)pyrimidin-4-YL]piperazine-1-carboxamide
  • 5-(2-(1,3-Benzodioxol-5-YL)-2-(hydroxy)acetyl)-1,3-benzodioxole

Uniqueness

This compound stands out due to its unique combination of functional groups and rings, which confer specific chemical and biological properties

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-4-(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N6O3/c1-16-13-20(25-21(23-16)27-7-3-2-4-8-27)26-9-11-28(12-10-26)22(29)24-17-5-6-18-19(14-17)31-15-30-18/h5-6,13-14H,2-4,7-12,15H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXQPJGWPUJSLOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCCCC2)N3CCN(CC3)C(=O)NC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2H-1,3-Benzodioxol-5-YL)-4-[6-methyl-2-(piperidin-1-YL)pyrimidin-4-YL]piperazine-1-carboxamide
Reactant of Route 2
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N-(2H-1,3-Benzodioxol-5-YL)-4-[6-methyl-2-(piperidin-1-YL)pyrimidin-4-YL]piperazine-1-carboxamide
Reactant of Route 3
Reactant of Route 3
N-(2H-1,3-Benzodioxol-5-YL)-4-[6-methyl-2-(piperidin-1-YL)pyrimidin-4-YL]piperazine-1-carboxamide
Reactant of Route 4
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Reactant of Route 4
N-(2H-1,3-Benzodioxol-5-YL)-4-[6-methyl-2-(piperidin-1-YL)pyrimidin-4-YL]piperazine-1-carboxamide
Reactant of Route 5
Reactant of Route 5
N-(2H-1,3-Benzodioxol-5-YL)-4-[6-methyl-2-(piperidin-1-YL)pyrimidin-4-YL]piperazine-1-carboxamide
Reactant of Route 6
Reactant of Route 6
N-(2H-1,3-Benzodioxol-5-YL)-4-[6-methyl-2-(piperidin-1-YL)pyrimidin-4-YL]piperazine-1-carboxamide

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